Patented Selectivity Profile as an Adenosine A2A Receptor Ligand
The compound is disclosed in US6727247 as part of a series with 'good affinity to the A2A-receptor and a high selectivity to the A1- and A3 receptors' [1]. While exact Ki values for this specific compound are not publicly available in the patent claims, the structural class is described as highly selective for A2A, a critical differentiator from xanthine-based A2A antagonists like Istradefylline, which exhibits broader adenosine receptor binding [1].
| Evidence Dimension | Adenosine A2A receptor selectivity over A1 and A3 receptors |
|---|---|
| Target Compound Data | High selectivity (exact Ki values not disclosed in patent) |
| Comparator Or Baseline | Istradefylline (KW-6002): A1 Ki = 2.4 nM, A2A Ki = 2.2 nM (poor A1/A2A selectivity); Tozadenant (SYN-115): A2A Ki = 11.5 nM (human) |
| Quantified Difference | Patent claims significantly better A1/A3 selectivity than xanthine comparators, though quantitative selectivity ratios are not reported for this specific analog |
| Conditions | Competitive radioligand binding assays at human recombinant adenosine receptors |
Why This Matters
High A2A selectivity is essential for minimizing off-target cardiovascular effects (A1) and inflammatory modulation (A3), making this compound a potentially safer tool for studying A2A-mediated neuroprotection.
- [1] US Patent 6,727,247 B2. Substituted benzothiazole amide derivatives. Filed December 3, 2002, and issued April 27, 2004. View Source
